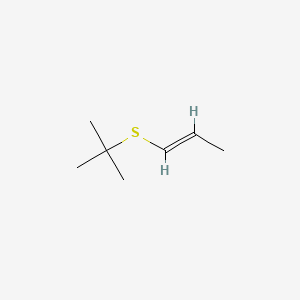
(E)-t-Butyl-1-propenylsulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-t-Butyl-1-propenylsulfide is an organic compound characterized by the presence of a t-butyl group attached to a propenylsulfide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (E)-t-Butyl-1-propenylsulfide typically involves the reaction of t-butyl thiol with propenyl halides under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions: (E)-t-Butyl-1-propenylsulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted propenylsulfides.
Wissenschaftliche Forschungsanwendungen
(E)-t-Butyl-1-propenylsulfide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (E)-t-Butyl-1-propenylsulfide involves its interaction with various molecular targets. The compound can undergo oxidation and reduction reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of cellular pathways and biological activities.
Vergleich Mit ähnlichen Verbindungen
t-Butyl-1-propenylsulfide: A similar compound with a different stereochemistry.
t-Butyl-2-propenylsulfide: A structural isomer with the double bond in a different position.
t-Butyl-1-butylsulfide: A compound with a longer carbon chain.
Uniqueness: (E)-t-Butyl-1-propenylsulfide is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable in research and industrial applications where specific chemical properties are required.
Eigenschaften
CAS-Nummer |
61866-00-0 |
|---|---|
Molekularformel |
C7H14S |
Molekulargewicht |
130.25 g/mol |
IUPAC-Name |
2-methyl-2-[(E)-prop-1-enyl]sulfanylpropane |
InChI |
InChI=1S/C7H14S/c1-5-6-8-7(2,3)4/h5-6H,1-4H3/b6-5+ |
InChI-Schlüssel |
NXPJZODHTFSBSK-AATRIKPKSA-N |
Isomerische SMILES |
C/C=C/SC(C)(C)C |
Kanonische SMILES |
CC=CSC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



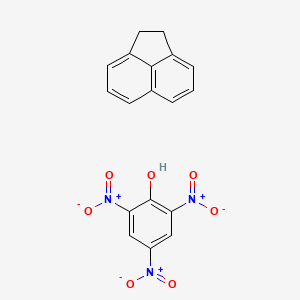

![5-[Tert-butyl(2-hydroxyethyl)amino]-1,1-diphenylpent-3-yn-1-ol](/img/structure/B14156197.png)
![6-methoxy-3-[(2-methylanilino)methyl]-1H-quinolin-2-one](/img/structure/B14156202.png)
![1-(4-Methoxy-2-methylphenyl)-3-[4-(trifluoromethyl)-2-thiazolyl]urea](/img/structure/B14156215.png)
![5,6,7,8-Tetrahydro-1,3-dimethyl-4H-cyclohepta[c]thiophen-4-one](/img/structure/B14156220.png)
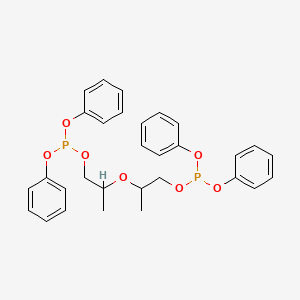
![2-[(4-Methoxyphenyl)amino]-2-phenylcyclohexanone](/img/structure/B14156234.png)
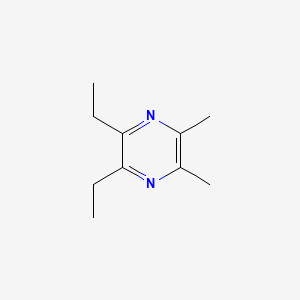
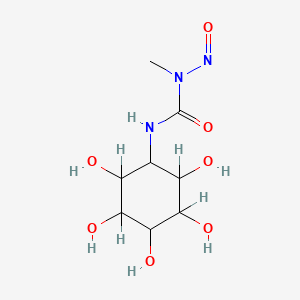


![N-[1-[3-(benzenesulfonamido)quinoxalin-2-yl]pyridin-1-ium-3-yl]-4-methoxybenzenecarboximidate](/img/structure/B14156261.png)
